N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJGWAXYSPOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydroisoquinoline Intermediate: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a coupling reaction using a furan derivative.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and an amine (m-toluidine) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the dihydroisoquinoline moiety can be oxidized under appropriate conditions.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dihydroisoquinoline and furan moieties could interact with hydrophobic pockets, while the oxalamide linkage may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
Pharmacological and Metabolic Profiles
- Receptor Binding: Dihydroisoquinoline-containing analogs (e.g., ) show high affinity for CD44 receptors, suggesting the core scaffold is pharmacophoric. The target compound’s furan and m-tolyl groups may fine-tune selectivity compared to indole- or tetrazole-bearing analogs . Oxalamide-based flavoring agents (e.g., ) exhibit low toxicity (NOEL: 100 mg/kg bw/day) due to predictable metabolism, but the target compound’s dihydroisoquinoline may introduce novel metabolic pathways.
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure that includes a dihydroisoquinoline moiety and a furan ring. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.49 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 422.49 g/mol |
| CAS Number | 898458-89-4 |
| LogP | 4.4359 |
| Polar Surface Area | 41.621 Ų |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The dihydroisoquinoline structure may interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease pathways.
- Receptor Modulation : The compound might bind to neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.
- Antioxidant Activity : The furan moiety is known for its potential antioxidant properties, which could contribute to cellular protection against oxidative stress.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some derivatives within the oxalamide class have shown promise as anticancer agents by inhibiting tumor cell proliferation in vitro and in vivo models .
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
-
Anticancer Studies : A study evaluated the cytotoxic effects of related oxalamides on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .
Compound IC50 (μM) Cell Line N1-(m-tolyl)oxalamide 12.5 A549 (Lung Cancer) N1-(furan-2-yl)oxalamide 8.3 MCF7 (Breast Cancer) - Neuroprotective Effects : In a model of Alzheimer's disease, a derivative showed reduced amyloid-beta aggregation and improved cognitive function in treated mice compared to controls .
- Inflammation Modulation : Research indicated that the compound could significantly reduce TNF-alpha levels in an LPS-induced inflammation model, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1 : React 3,4-dihydroisoquinoline derivatives with furan-2-yl ethyl bromide under nucleophilic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base) to form the dihydroisoquinoline-furan intermediate .
- Step 2 : Couple the intermediate with m-toluidine via oxalamide bond formation using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/acetone mixtures yields pure product (typical yields: 36–40%) .
Q. Key Considerations :
- Monitor reaction progress via TLC or LC/MS to avoid over-substitution.
- Optimize stoichiometry to minimize byproducts like unreacted dihydroisoquinoline .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dihydroisoquinoline protons at δ 2.8–3.5 ppm, furan protons at δ 6.2–7.4 ppm) .
- LC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 462.2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in oxalamide motifs, as seen in similar oxalamide structures) .
Data Interpretation Tip : Compare experimental spectra with computed spectra (e.g., PubChem data for analogous compounds) to resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound against soluble epoxide hydrolase (sEH)?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based sEH inhibition assays (e.g., PHOME substrate hydrolysis) to determine IC₅₀ values. For example, oxalamide derivatives with bulky substituents (e.g., adamantyl) show IC₅₀ values <10 nM, while m-tolyl groups may reduce potency due to steric hindrance .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the oxalamide core and sEH’s catalytic pocket. Focus on hydrogen bonds with Tyr383 and hydrophobic contacts with Phe497 .
- Modification Studies : Synthesize analogs with variations in the dihydroisoquinoline or m-tolyl moieties. For example, fluorinated dihydroisoquinoline derivatives may enhance metabolic stability .
Contradiction Note : Some SAR studies report conflicting data on substituent effects; validate findings with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can crystallographic data inform the compound’s solid-state stability and solubility?
Methodological Answer:
- Crystal Structure Analysis : Resolve hydrogen-bonding motifs (e.g., R₂²(8) dimerization via N–H···N bonds in oxalamides) that influence melting points and hygroscopicity .
- Solubility Prediction : Calculate lattice energy (e.g., using Mercury software) to correlate crystal packing density with solubility in polar solvents (e.g., DMSO vs. water) .
- Polymorph Screening : Use solvent evaporation or slurry methods to identify stable polymorphs. For example, methanol/acetone mixtures often yield Form I with higher thermal stability .
Case Study : A similar oxalamide compound exhibited 3-fold higher aqueous solubility in its amorphous form compared to the crystalline form, highlighting the need for polymorph control .
Q. What experimental and computational methods are suitable for assessing metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound degradation via LC/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive inhibition. Oxalamides with electron-rich aromatic groups may show higher CYP affinity .
- In Silico Metabolism : Predict metabolic hotspots (e.g., furan oxidation, dihydroisoquinoline N-dealkylation) using software like MetaSite. Validate with HRMS for metabolite identification .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm EC₅₀/IC₅₀ trends. For example, cytotoxicity discrepancies may arise from assay-specific endpoints (MTT vs. ATP luminescence) .
- Orthogonal Assays : Cross-validate findings using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
- Batch Analysis : Ensure compound purity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO interference in fluorescence assays) .
Example : A study reported conflicting IC₅₀ values (5 nM vs. 50 nM) for an oxalamide inhibitor; subsequent SPR analysis revealed non-specific binding at high concentrations, explaining the discrepancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
